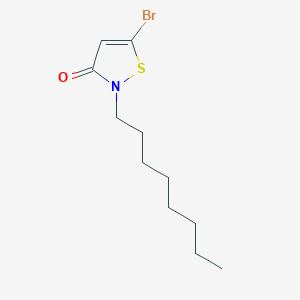![molecular formula C11H16N2 B14615497 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole CAS No. 59106-05-7](/img/structure/B14615497.png)
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole: is a compound that features a bicyclic structure fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole typically involves the following steps:
Diels-Alder Reaction: This reaction is used to form the bicyclo[2.2.2]octane core.
C-Allylation: This step introduces an allyl group to the bicyclic structure.
Ring-Closing Metathesis (RCM): This step is used to close the ring and form the bicyclo[2.2.2]octane structure.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric pressure.
Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as topoisomerase II, which is involved in DNA replication.
Medicine:
Antiviral Agents: Research has shown that derivatives of this compound can inhibit viral proteases, making it a potential candidate for antiviral drugs.
Industry:
Wirkmechanismus
The mechanism of action of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing their normal function.
Viral Protease Inhibition: It acts as a prodrug, which upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule synthesized by the RNA-directed RNA polymerase.
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A bicyclic compound used as a bioisostere of the phenyl ring.
Uniqueness:
Eigenschaften
CAS-Nummer |
59106-05-7 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
5-(2-bicyclo[2.2.2]octanyl)-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-3-9-4-2-8(1)5-10(9)11-6-12-7-13-11/h6-10H,1-5H2,(H,12,13) |
InChI-Schlüssel |
DMGQFDXQHBHLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC2C3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
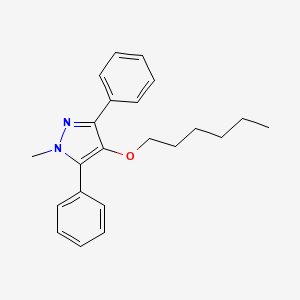
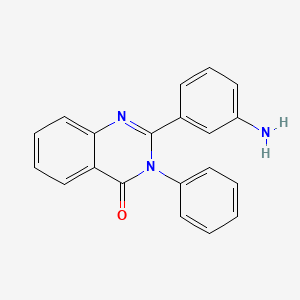
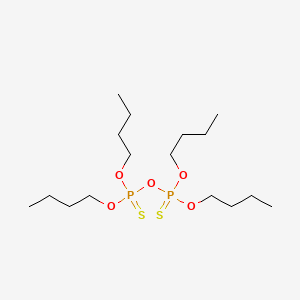
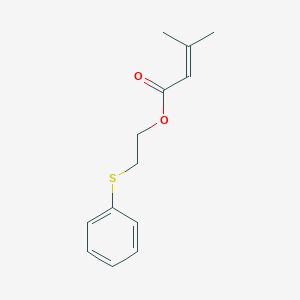
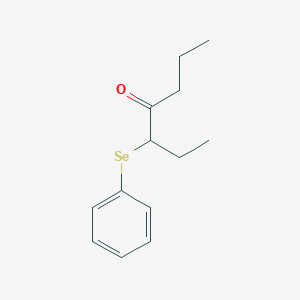
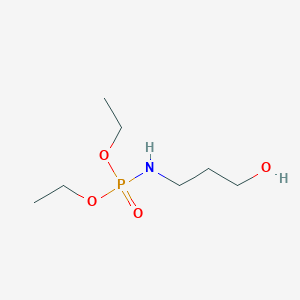

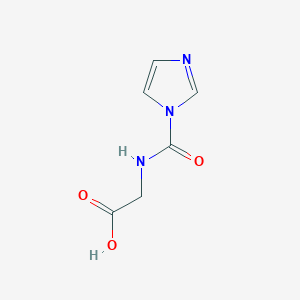
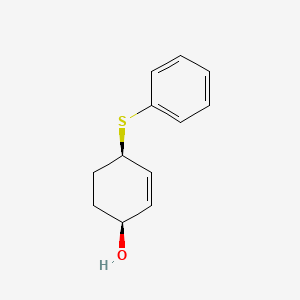
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
